molecular formula C12H13N3O3 B11799557 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid

Cat. No.: B11799557
M. Wt: 247.25 g/mol
InChI Key: BGIKMRJLODZPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts such as erbium triflate can be used to enhance the efficiency of the reactions . The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the benzoic acid moiety.

Scientific Research Applications

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can inhibit the activity of enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell division . This mechanism is crucial for its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is unique due to its specific combination of an imidazole ring with a benzoic acid moiety. This structure allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

4-[(1-ethyl-5-oxo-4H-imidazol-2-yl)amino]benzoic acid

InChI

InChI=1S/C12H13N3O3/c1-2-15-10(16)7-13-12(15)14-9-5-3-8(4-6-9)11(17)18/h3-6H,2,7H2,1H3,(H,13,14)(H,17,18)

InChI Key

BGIKMRJLODZPAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CN=C1NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.